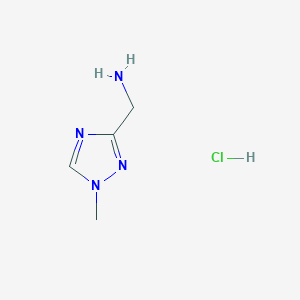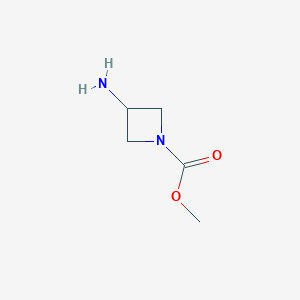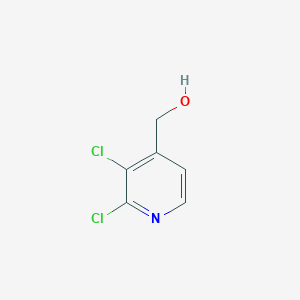
(2,3-Dichloro-4-pyridinyl)methanol
説明
“(2,3-Dichloro-4-pyridinyl)methanol” is a chemical compound with the linear formula C6H5Cl2NO . It has a molecular weight of 178.02 .
Synthesis Analysis
There are several methodologies for the synthesis of pyridines, which are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “(2,3-Dichloro-4-pyridinyl)methanol” is represented by the linear formula C6H5Cl2NO .Physical And Chemical Properties Analysis
“(2,3-Dichloro-4-pyridinyl)methanol” is a solid at room temperature . It has a molecular weight of 178.02 .科学的研究の応用
Electrocatalytic Reduction of Carbon Dioxide
Research by Yan, Gu, and Bocarsly (2014) investigates pyridinyl compounds as potential catalysts for the electrocatalytic reduction of carbon dioxide to methanol. Their study focuses on the quantum mechanical calculations and the behavior of pyridinium/pyridinyl redox couples in this process, shedding light on the potential role of pyridinyl derivatives, such as (2,3-Dichloro-4-pyridinyl)methanol, in CO2 reduction systems (Yan, Gu, & Bocarsly, 2014).
Catalysis and Chemical Reactions
The displacement of pyridine-2-methanol in dichloro(pyridine-2-methanolato)gold(III) is detailed in a study by Canovese et al. (1985). This research delves into the kinetics and mechanisms of ligand displacement and ring opening in gold(III) complexes. Such insights are valuable in understanding the reactivity and potential applications of pyridine-based compounds, including (2,3-Dichloro-4-pyridinyl)methanol (Canovese et al., 1985).
Homogeneous Electrocatalyst for Methanol Production
A study by Seshadri, Lin, and Bocarsly (1994) explores the use of the pyridinium ion as a novel homogeneous catalyst for converting CO2 to methanol. This research highlights the potential of pyridinyl compounds in the field of sustainable energy production, particularly in the efficient and low-overpotential reduction of carbon dioxide (Seshadri, Lin, & Bocarsly, 1994).
Synthesis of Agrochemicals and Medicinal Compounds
Ghelfi et al. (2003) report on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, highlighting the utility of chlorinated pyridinyl compounds in synthesizing adducts useful for agrochemicals or medicinal compounds. This indicates the versatility of compounds like (2,3-Dichloro-4-pyridinyl)methanol in organic synthesis and pharmaceutical research (Ghelfi et al., 2003).
Chelation and Coordination Chemistry
Research by Gerber et al. (1997) focuses on the chelation properties of pyridine-2,6-bis(methanol) in coordination compounds, providing insights into the coordination behavior of pyridine derivatives, which can be crucial in designing metal complexes for various applications, including catalysis and material science (Gerber et al., 1997).
Impact on Lipid Dynamics
Nguyen et al. (2019) study the effects of methanol on lipid dynamics, particularly in the context of biological membranes. This research could indirectly provide insights into the behavior of pyridinyl methanol derivatives in biological systems (Nguyen et al., 2019).
特性
IUPAC Name |
(2,3-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNHZDMSWZUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594270 | |
| Record name | (2,3-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichloro-4-pyridinyl)methanol | |
CAS RN |
329794-25-4 | |
| Record name | (2,3-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

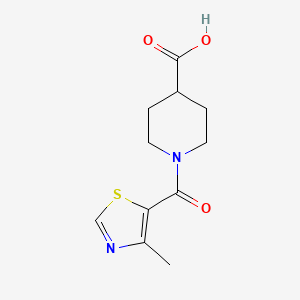
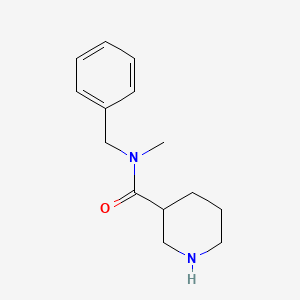
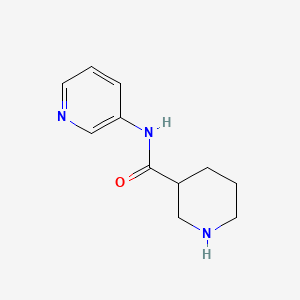
![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)
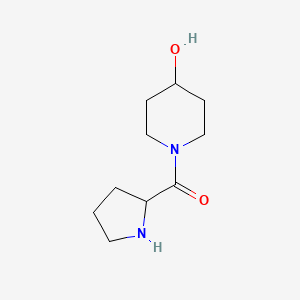
![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)
![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)
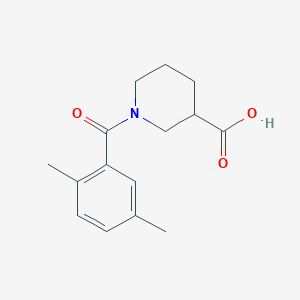
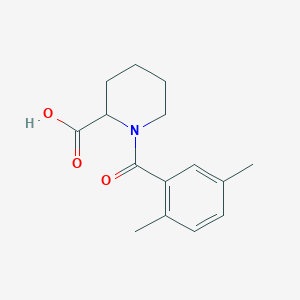
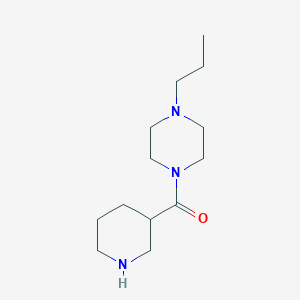
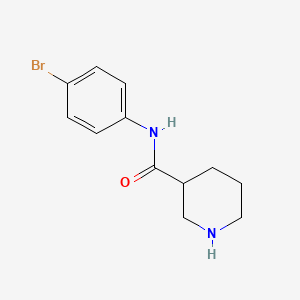
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
